4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

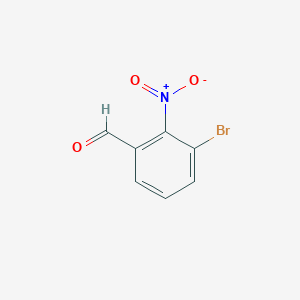

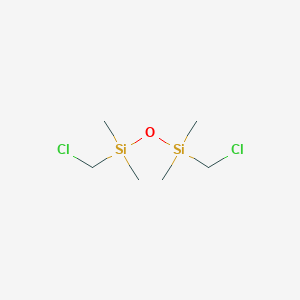

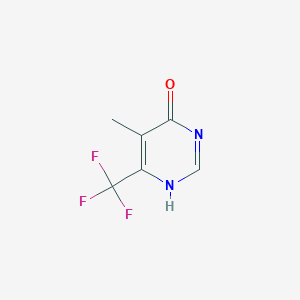

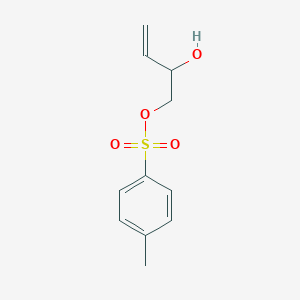

4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine is a chemical compound with the molecular formula C6H5F3N2O. It has a molecular weight of 178.11 . The compound is white to yellow in solid form . The IUPAC name for this compound is 5-methyl-6-(trifluoromethyl)-4-pyrimidinol .

Molecular Structure Analysis

The InChI code for 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine is 1S/C6H5F3N2O/c1-3-4(6(7,8)9)10-2-11-5(3)12/h2H,1H3,(H,10,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine is a white to yellow solid . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications

Anticancer Applications

Research has shown that triazolopyrimidines, which could be synthesized from precursors like 4-hydroxy-5-methyl-6-trifluoromethylpyrimidine, act as potent anticancer agents. They exhibit a unique mechanism of tubulin inhibition, promoting tubulin polymerization in vitro without binding competitively with paclitaxel and overcoming resistance associated with multidrug resistance transporter proteins. These compounds have demonstrated the ability to inhibit tumor growth in mouse xenograft models, indicating their potential in cancer therapy (Zhang et al., 2007).

Antiviral Activity

Studies on 6-Hydroxypyrimidines substituted at different positions have revealed their potential in inhibiting the replication of various viruses, including herpes simplex virus, cytomegalovirus, and HIV. Specifically, compounds derived from 2,4-diamino- and 2-amino-4-hydroxy-6-hydroxypyrimidines showed pronounced antiviral activity against these viruses, highlighting the potential for developing new antiviral drugs (Holý et al., 2002).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds utilizing 4-hydroxy-5-methyl-6-trifluoromethylpyrimidine as a precursor has led to the development of various heterocyclic compounds with potential biological activity. For example, a study on the synthesis of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines using green chemistry techniques demonstrated the potential for creating multifunctional molecules with antimicrobial activity (Gupta et al., 2014).

Safety And Hazards

properties

IUPAC Name |

5-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-3-4(6(7,8)9)10-2-11-5(3)12/h2H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILVMDCMZCUWFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CNC1=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599839 |

Source

|

| Record name | 5-Methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine | |

CAS RN |

133307-16-1 |

Source

|

| Record name | 5-Methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)